
13-(Perylen-3-yl)tridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(Perylen-3-yl)tridecanoic acid is an organic compound characterized by the presence of a perylene moiety attached to a tridecanoic acid chain This compound is of interest due to its unique structural properties, which combine the aromaticity of perylene with the fatty acid chain of tridecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Perylen-3-yl)tridecanoic acid typically involves the attachment of a perylene derivative to a tridecanoic acid chain. One common method involves the use of a perylene derivative, such as perylene-3-carboxylic acid, which is then reacted with a tridecanoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
13-(Perylen-3-yl)tridecanoic acid can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the perylene ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the perylene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the perylene moiety can lead to the formation of perylenequinones, while reduction can yield perylene diols.
Wissenschaftliche Forschungsanwendungen
13-(Perylen-3-yl)tridecanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 13-(Perylen-3-yl)tridecanoic acid involves its interaction with molecular targets, such as lipid membranes and proteins. The perylene moiety can insert into lipid bilayers, affecting membrane fluidity and dynamics. Additionally, the compound can interact with specific proteins, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the perylene moiety.
Perylene-3-carboxylic acid: Contains the perylene moiety but lacks the tridecanoic acid chain.
Uniqueness
13-(Perylen-3-yl)tridecanoic acid is unique due to its combination of a perylene moiety and a tridecanoic acid chain. This dual functionality allows it to interact with both aromatic systems and lipid environments, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
189512-49-0 |
|---|---|
Molekularformel |
C33H36O2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
13-perylen-3-yltridecanoic acid |
InChI |
InChI=1S/C33H36O2/c34-31(35)21-10-8-6-4-2-1-3-5-7-9-14-24-22-23-30-28-19-12-16-25-15-11-18-27(32(25)28)29-20-13-17-26(24)33(29)30/h11-13,15-20,22-23H,1-10,14,21H2,(H,34,35) |
InChI-Schlüssel |
QYEIMIGVXDRADT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCCCCCCCCCCC(=O)O)C=CC=C5C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


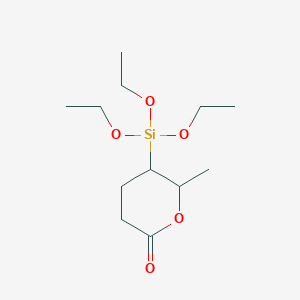

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
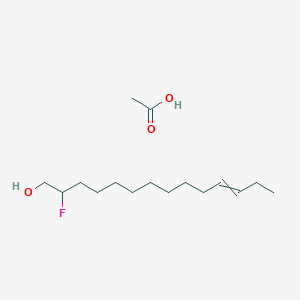
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
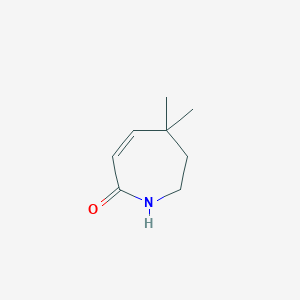
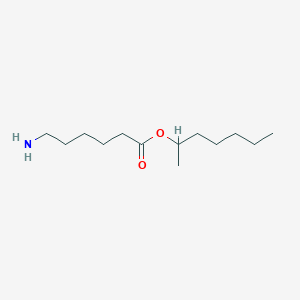
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
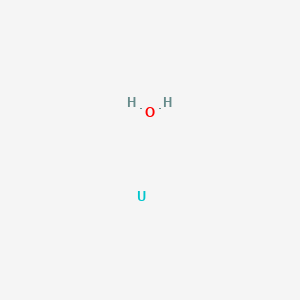

![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)
